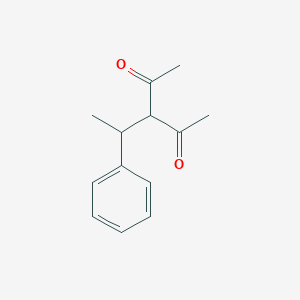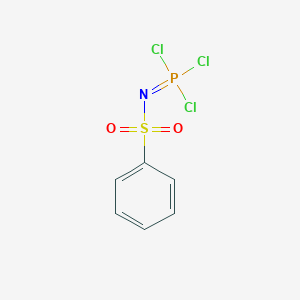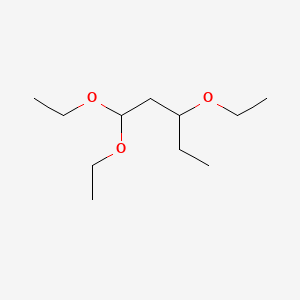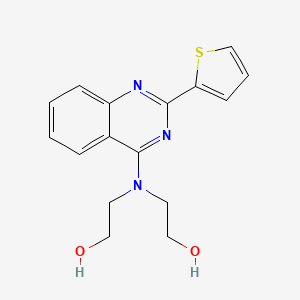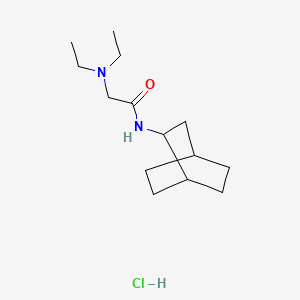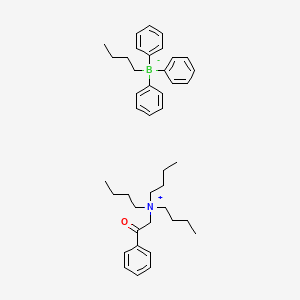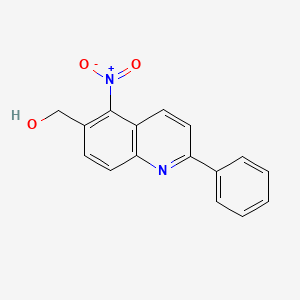![molecular formula C20H15N3O2 B13752231 [4-(acridin-9-ylamino)phenyl]carbamic acid CAS No. 100836-79-1](/img/structure/B13752231.png)
[4-(acridin-9-ylamino)phenyl]carbamic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
[4-(Acridin-9-ylamino)phenyl]carbamic acid: is a chemical compound that features an acridine moiety linked to a phenylcarbamic acid group Acridine derivatives are known for their diverse biological activities, including antimicrobial, anticancer, and anti-inflammatory properties
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of [4-(acridin-9-ylamino)phenyl]carbamic acid typically involves the reaction of 9-aminoacridine with 4-isocyanatophenylcarbamic acid. The reaction is carried out in an appropriate solvent such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) under controlled temperature conditions to ensure the formation of the desired product. The reaction mixture is then purified using techniques such as recrystallization or column chromatography to obtain the pure compound .
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems. The process parameters, such as temperature, pressure, and solvent choice, are optimized to maximize yield and purity. Advanced purification techniques, including high-performance liquid chromatography (HPLC), are employed to ensure the compound meets industrial standards .
Analyse Chemischer Reaktionen
Types of Reactions:
Oxidation: [4-(Acridin-9-ylamino)phenyl]carbamic acid can undergo oxidation reactions, typically using oxidizing agents such as hydrogen peroxide or potassium permanganate. These reactions can lead to the formation of oxidized derivatives with potential biological activities.
Reduction: The compound can be reduced using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced derivatives.
Substitution: Nucleophilic substitution reactions can occur at the acridine moiety, allowing for the introduction of various functional groups. Common reagents for these reactions include alkyl halides and acyl chlorides.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents.
Reduction: Sodium borohydride, lithium aluminum hydride; reactions are performed in solvents like ethanol or tetrahydrofuran (THF).
Substitution: Alkyl halides, acyl chlorides; reactions are conducted in the presence of a base such as triethylamine or pyridine.
Major Products:
- Oxidized derivatives with enhanced biological activities.
- Reduced derivatives with modified chemical properties.
- Substituted derivatives with diverse functional groups for further applications .
Wissenschaftliche Forschungsanwendungen
Chemistry:
Synthesis of Novel Compounds:
Biology:
Antimicrobial Agents: The compound exhibits antimicrobial properties and is studied for its potential use in developing new antibiotics.
Anticancer Research: Due to its ability to intercalate with DNA, it is investigated for its potential as an anticancer agent.
Medicine:
Drug Development: The compound is explored for its potential use in developing drugs for treating various diseases, including cancer and infectious diseases.
Industry:
Wirkmechanismus
The mechanism of action of [4-(acridin-9-ylamino)phenyl]carbamic acid involves its ability to intercalate with DNA, disrupting the normal function of the DNA molecule. This intercalation can inhibit DNA replication and transcription, leading to cell death. The compound may also interact with specific enzymes and proteins involved in cellular processes, further contributing to its biological effects .
Vergleich Mit ähnlichen Verbindungen
Acridine Orange: A well-known acridine derivative used as a nucleic acid-selective fluorescent cationic dye.
Proflavine: Another acridine derivative with antimicrobial and antiseptic properties.
Amsacrine: An acridine derivative used as an antineoplastic agent.
Uniqueness:
Structural Features: [4-(Acridin-9-ylamino)phenyl]carbamic acid features a unique combination of acridine and phenylcarbamic acid moieties, providing distinct chemical and biological properties.
Biological Activity:
Eigenschaften
CAS-Nummer |
100836-79-1 |
|---|---|
Molekularformel |
C20H15N3O2 |
Molekulargewicht |
329.4 g/mol |
IUPAC-Name |
[4-(acridin-9-ylamino)phenyl]carbamic acid |
InChI |
InChI=1S/C20H15N3O2/c24-20(25)22-14-11-9-13(10-12-14)21-19-15-5-1-3-7-17(15)23-18-8-4-2-6-16(18)19/h1-12,22H,(H,21,23)(H,24,25) |
InChI-Schlüssel |
MANWWTFBTMXOOA-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC=C2C(=C1)C(=C3C=CC=CC3=N2)NC4=CC=C(C=C4)NC(=O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![2,4,5-trichlorophenyl N-[N-[(1,1-dimethylethoxy)carbonyl]-L-alanyl]glycinate](/img/structure/B13752153.png)
![methyl 2-[(E)-2-(2,4-dichlorophenyl)ethenyl]-6-hydroxybenzoate](/img/structure/B13752161.png)
![7-Hydroxy-2',3',5',6'-tetramethylspiro[acridine-9(2H),1'-[2,5]cyclohexadiene]-2,4'-dione](/img/structure/B13752162.png)
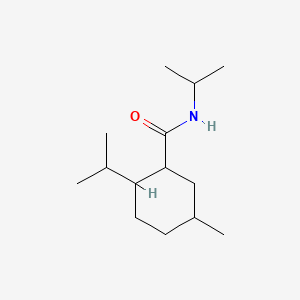
![6-p-Tolylsulfanyl-[1,2,3]triazolo[1,5-a]pyridine](/img/structure/B13752165.png)
